Pentaammineaquocobalt(III)

Description

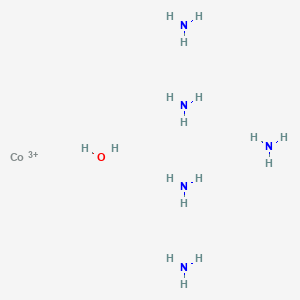

Structure

2D Structure

Properties

CAS No. |

14403-82-8 |

|---|---|

Molecular Formula |

CoH17N5O+3 |

Molecular Weight |

162.1 g/mol |

IUPAC Name |

azane;cobalt(3+);hydrate |

InChI |

InChI=1S/Co.5H3N.H2O/h;5*1H3;1H2/q+3;;;;;; |

InChI Key |

QZMZAQYRDIAPGX-UHFFFAOYSA-N |

SMILES |

N.N.N.N.N.O.[Co+3] |

Canonical SMILES |

N.N.N.N.N.O.[Co+3] |

Other CAS No. |

14403-82-8 |

Synonyms |

PAACoTFB pentaammineaquocobalt(III) pentaammineaquocobalt(III) tetrafluoroborate pentaammineaquocobalt(III) tribromide pentaammineaquocobalt(III) trichloride |

Origin of Product |

United States |

Synthesis and Preparative Methodologies of Pentaammineaquocobalt Iii Complexes

Standard Synthetic Routes to [Co(NH₃)₅(H₂O)]³⁺ and its Salts

The standard synthesis of the pentaammineaquocobalt(III) cation, [Co(NH₃)₅(H₂O)]³⁺, typically begins with a cobalt(II) salt, which is oxidized in the presence of ammonia (B1221849). A common starting material is cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O). wikipedia.orguvm.edu The oxidation of Co(II) to Co(III) is a key step and is often achieved using an oxidizing agent like hydrogen peroxide (H₂O₂). scribd.comscribd.com The general reaction scheme involves dissolving the cobalt(II) salt in an aqueous solution of ammonia and an ammonium (B1175870) salt, such as ammonium chloride or ammonium nitrate. uvm.eduscribd.com The ammonium salt helps to buffer the solution and prevent the precipitation of cobalt(II) hydroxide (B78521).

The initial product of the oxidation in the presence of ammonia is often a mixture of aquated amminecobalt(III) complexes. To favor the formation of the desired pentaammineaquocobalt(III) complex, the reaction conditions, such as temperature and reactant concentrations, are carefully controlled. The resulting [Co(NH₃)₅(H₂O)]³⁺ cation can then be precipitated with various counter-ions to yield different salts, such as chlorides or nitrates. wikipedia.orguvm.edu For instance, the addition of hydrochloric acid after the oxidation step leads to the formation of pentaammineaquocobalt(III) chloride, [Co(NH₃)₅(H₂O)]Cl₃. wikipedia.org

Precursor Complex Preparation for Pentaammineaquocobalt(III) Derivatives

The synthesis of various derivatives of pentaammineaquocobalt(III) often proceeds through the use of stable precursor complexes. These precursors, primarily chloropentaamminecobalt(III) and carbonatopentaamminecobalt(III) complexes, provide a reliable and efficient route to a multitude of other pentaamminecobalt(III) compounds.

Chloropentaamminecobalt(III) Precursors

Chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, is a vital precursor in cobalt chemistry. wikipedia.orgscribd.com Its synthesis is a well-established two-step process. The first step involves the oxidation of a cobalt(II) salt, typically cobalt(II) chloride, in an aqueous ammonia solution with an oxidizing agent like hydrogen peroxide. scribd.comslideshare.net This initially forms the aquapentaamminecobalt(III) complex, [Co(NH₃)₅(H₂O)]³⁺. wikipedia.orgscribd.com

In the second step, the intermediate aquapentaamminecobalt(III) chloride is heated. This process induces the coordination of a chloride ion from the outer sphere to the cobalt center, displacing the aqua ligand and forming the desired chloropentaamminecobalt(III) chloride. wikipedia.orgscribd.com

[Co(NH₃)₅(H₂O)]Cl₃ → [Co(NH₃)₅Cl]Cl₂ + H₂O wikipedia.org

This red-violet, water-soluble salt is stable and can be readily isolated and purified. wikipedia.org Its utility as a precursor lies in the lability of the coordinated chloride ion, which can be substituted by a variety of other ligands to form a wide range of [Co(NH₃)₅L]ⁿ⁺ complexes. wikipedia.org

Carbonatopentaamminecobalt(III) Precursors

Another important precursor is the carbonatopentaamminecobalt(III) ion, [Co(NH₃)₅(CO₃)]⁺. This complex is typically synthesized by the oxidation of a cobalt(II) salt in the presence of ammonia and a carbonate source, such as ammonium carbonate. scribd.commarkedbyteachers.com The carbonate ligand in this complex is bidentate, meaning it binds to the cobalt center through two oxygen atoms.

The synthesis of tetraamminecarbonatocobalt(III) nitrate, [Co(NH₃)₄CO₃]NO₃, is a common starting point. scribd.comresearchgate.net The reaction involves the oxidation of cobalt(II) nitrate with hydrogen peroxide in a solution containing ammonia and ammonium carbonate. scribd.commarkedbyteachers.com

2Co(NO₃)₂ + 6NH₃ + 2(NH₄)₂CO₃ + H₂O₂ → 2[Co(NH₃)₄CO₃]NO₃ + 2NH₄NO₃ + 2H₂O markedbyteachers.com

The carbonato complex is particularly useful because the carbonate ligand can be easily removed by treatment with acid, which converts it to carbon dioxide gas. researchgate.netscribd.com This leaves open coordination sites on the cobalt center, which can then be occupied by other ligands, providing a pathway to various pentaamminecobalt(III) derivatives. For example, treatment of the carbonato complex with hydrochloric acid initially forms a chloro-aqua intermediate, which upon neutralization with ammonia and further treatment with HCl, can yield chloropentaamminecobalt(III) chloride. scribd.comresearchgate.net

Optimization of Synthetic Conditions and Yields

Optimizing the synthetic conditions is crucial for maximizing the yield and purity of pentaammineaquocobalt(III) compounds. Several factors influence the outcome of the synthesis, including temperature, reaction time, and the concentration of reactants.

For the synthesis of chloropentaamminecobalt(III) chloride, the initial oxidation of cobalt(II) is an exothermic reaction, and controlling the temperature is important to prevent the formation of unwanted byproducts. scribd.com The subsequent heating step to convert the aquapentaammine to the chloropentaammine complex requires careful temperature control, typically on a hot water bath, to drive the reaction to completion without decomposing the product. scribd.com The duration of heating also plays a significant role in the yield. scribd.com

In the preparation of carbonatopentaamminecobalt(III) precursors, the slow addition of the oxidizing agent, such as hydrogen peroxide, is recommended to manage the exothermic reaction. mit.edu The concentration of the solution during the precipitation of the product is also a critical factor; concentrating the solution by evaporation can increase the yield, but excessive heating can lead to decomposition. mit.educhegg.com

Purification Techniques for Pentaammineaquocobalt(III) Compounds

The purification of pentaammineaquocobalt(III) compounds is essential to obtain a product of high purity, free from starting materials and byproducts. The most common purification technique is recrystallization.

For chloropentaamminecobalt(III) chloride, the crude product can be dissolved in hot water or a dilute ammonia solution. slideshare.netgac.edu Upon cooling the solution, often in an ice bath, the purified complex crystallizes out. gac.edu Washing the crystals with cold water is a common practice to remove soluble impurities while minimizing the loss of the product due to redissolving. scribd.com This is because the solubility of the complex is lower in cold water. Finally, the crystals are typically washed with ethanol (B145695) to facilitate drying. researchgate.netmit.edu

In the case of carbonatopentaamminecobalt(III) nitrate, the crude product can be purified by dissolving it in hot water and then allowing it to crystallize upon cooling in an ice water bath. researchgate.net The isolated crystals are then washed with small portions of ice-cold water and ethanol to remove any remaining soluble impurities. researchgate.netresearchgate.net Drying the final product in an oven at a controlled temperature (e.g., 100-120°C) can be employed to remove any residual solvent. researchgate.netresearchgate.net

The purity of the synthesized complexes can be assessed through various analytical techniques, including UV-Vis spectroscopy and infrared (IR) spectroscopy, which can confirm the identity and integrity of the coordination compound. researchgate.netresearchgate.net

Structural Elucidation and Advanced Characterization of Pentaammineaquocobalt Iii and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction offers the most precise structural data. Studies on derivatives like nitropentaamminecobalt(III) chloride, [Co(NH₃)₅(NO₂)]Cl₂, have been instrumental in understanding the geometry and bonding within the complex cation. tandfonline.com The interconversion of linkage isomers, such as the nitro and nitrito forms of pentaamminecobalt(III), has been extensively investigated using this technique. researchgate.net These studies reveal the subtle changes in the cobalt coordination sphere as the nitrite (B80452) ligand flips from being N-bonded (nitro) to O-bonded (nitrito). researchgate.net

The crystal structure of nitropentaamminecobalt(III) chloride has been determined, providing detailed information about the arrangement of the ammine and nitro ligands around the central cobalt ion. tandfonline.com Furthermore, comparative structural analyses of nitrito- and nitropentaamminecobalt(III) dichloride have highlighted the key structural differences between these linkage isomers. tandfonline.com

Analysis of Lattice Parameters and Crystal Packing

For instance, the isomerization of nitropentaamminecobalt(III) complexes is influenced by the crystal packing, which is in turn affected by the nature of the counter-ion (e.g., Cl⁻, Br⁻, I⁻, NO₃⁻). researchgate.net The "reaction cavity," or the free volume around the complex cation in the crystal lattice, plays a role in the rate of photoisomerization. researchgate.net Studies under high hydrostatic pressure have also shown anisotropic distortion of the lattice in [Co(NH₃)₅ONO]X₂ (X = Cl⁻, Br⁻), further demonstrating the interplay between the crystal environment and the complex cation. acs.org

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the electronic structure and local environment of the cobalt center in pentaammineaquocobalt(III) and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution and in the solid state.

Cobalt-59 NMR is particularly useful for studying cobalt(III) complexes, as ⁵⁹Co is a 100% naturally abundant, spin 7/2 nucleus. huji.ac.il While the quadrupolar nature of the nucleus can lead to broad lines, the large chemical shift range of over 18,000 ppm provides high sensitivity to the electronic environment of the cobalt atom. huji.ac.il

Solid-state ⁵⁹Co NMR has been instrumental in characterizing the linkage isomerization of nitrito- and nitropentaamminecobalt(III) chloride. researchgate.net The ⁵⁹Co NMR spectra show distinct differences between the two isomers. Upon isomerization from the nitrito to the nitro form, the nuclear quadrupolar coupling constant (CQ) decreases from 23 to 10.3 MHz, and the span of the chemical shift tensor (Ω) decreases from 1650 to 260 ppm. researchgate.net These changes are attributed to the differences in the molecular structure of the two isomers. researchgate.net

Table of ⁵⁹Co NMR Parameters for Nitrito- and Nitropentaamminecobalt(III) Chloride

| Isomer | CQ (MHz) | Ω (ppm) |

| [(NH₃)₅Co-ONO]²⁺ | 23 | 1650 |

| [(NH₃)₅Co-NO₂]²⁺ | 10.3 | 260 |

Data from researchgate.net

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy serves as a powerful tool for elucidating the coordination environment of nitrogen atoms in cobalt(III) complexes. In the context of pentaammineaquocobalt(III) and its derivatives, this technique provides direct insight into the Co-N bonds. Studies on related cobalt(III) complexes with oligopeptides have shown that the coordination of amine and deprotonated amide nitrogens to Co(III) results in significant upfield shifts in the ¹⁵N NMR spectra. Specifically, amine nitrogens exhibit shifts ranging from -32 to -76 ppm, while deprotonated amide nitrogens show shifts between -10 and -47 ppm. nih.gov The magnitude of these coordination-induced shifts is sensitive to the nature of the ligand in the trans position. For instance, the upfield shift is larger when a carboxylato oxygen is trans to the nitrogen compared to when another amine nitrogen is in the trans position, offering a method to probe the stereochemistry of peptide coordination. nih.gov

In the solid state, ¹⁵N NMR has been instrumental in studying the linkage isomerization of nitrito- and nitropentaamminecobalt(III) chloride. researchgate.net Upon isomerization from the nitrito ([Co(NH₃)₅(ONO)]²⁺) to the nitro ([Co(NH₃)₅(NO₂)]²⁺) form, a significant change in the nitrogen magnetic shielding tensor is observed. researchgate.net The span of the chemical shift tensor (Ω) decreases from 710 ppm in the nitrito isomer to 547 ppm in the nitro isomer. researchgate.net Furthermore, the ¹⁵N NMR spectrum of the nitro isomer reveals an indirect spin-spin coupling, ¹J(⁵⁹Co,¹⁵N), of 63 Hz, which is absent in the nitrito isomer. researchgate.net These distinct ¹⁵N NMR signatures provide a clear method for differentiating between the two linkage isomers in the solid state. researchgate.netgrafiati.com

Solution-State NMR Investigations

Solution-state NMR spectroscopy has been widely employed to study the structure and dynamics of pentaammineaquocobalt(III) and its derivatives in solution. researchgate.net Techniques such as ¹H NMR have been utilized to investigate linkage isomerization processes. For example, the transformation of the nitrito isomer, [Co(NH₃)₅(ONO)]²⁺, to the nitro isomer, [Co(NH₃)₅(NO₂)]²⁺, in solution can be monitored by observing changes in the proton NMR spectrum over time. nih.gov

Furthermore, solution-state NMR is crucial for characterizing newly synthesized derivatives. The linkage isomers of (succinimido)pentaamminecobalt(III), for instance, have been distinguished using ¹H and ¹³C NMR spectroscopy. lookchem.com These spectra provide definitive evidence for whether the succinimide (B58015) ligand coordinates to the cobalt center through the nitrogen or an oxygen atom. lookchem.com In studies involving the interaction of [Co(NH₃)₅(H₂O)]³⁺ with biomolecules, NMR has been used to determine the conformation of resulting DNA oligomers in solution. shu.edu

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure and dynamics of pentaammineaquocobalt(III) complexes in the crystalline phase, complementing data from solution-state NMR and X-ray diffraction. researchgate.net This technique is particularly powerful for studying linkage isomerism.

The solid-state isomerization of nitritopentaamminecobalt(III) chloride, [(NH₃)₅Co-ONO]Cl₂, to nitropentaamminecobalt(III) chloride, [(NH₃)₅Co-NO₂]Cl₂, has been extensively studied by ⁵⁹Co and ¹⁵N ssNMR. researchgate.net The ⁵⁹Co NMR line shapes reveal a significant decrease in both the nuclear quadrupolar coupling constant (C_Q) and the span of the chemical shift tensor (Ω) upon isomerization. Specifically, C_Q decreases from 23 MHz in the nitrito isomer to 10.3 MHz in the nitro isomer, while Ω changes from 1650 ppm to 260 ppm. researchgate.net Concurrently, the ¹⁵N NMR line shapes also show a marked change, with Ω decreasing from 710 ppm to 547 ppm. researchgate.net The observation of a ¹J(⁵⁹Co,¹⁵N) coupling of 63 Hz in the nitro isomer further distinguishes it from the nitrito form. researchgate.net These changes in NMR parameters are directly related to the differences in the molecular structure of the two isomers. researchgate.net The ability to record ssNMR spectra as the isomerization progresses demonstrates the utility of this technique for monitoring solid-state reactions. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are fundamental techniques for characterizing the vibrational properties of pentaammineaquocobalt(III) and its derivatives. These methods provide insights into the bonding and structure of the complex, particularly the nature of the cobalt-ligand bonds and the identification of linkage isomers. researchgate.netpbworks.comresearchgate.net

Vibrational Modes of Co-Ligand Bonds

The vibrational spectra of pentaamminecobalt(III) complexes are characterized by absorptions arising from the vibrations of the ammine (NH₃) ligands, the aqua (H₂O) ligand, and the cobalt-ligand bonds themselves. The Co-N stretching vibrations in ammine complexes are typically observed in the far-infrared region. scribd.com For instance, in [Co(NH₃)₅Cl]Cl₂ and [Co(NH₃)₆]Cl₂, these vibrations appear in the range of 480-845 cm⁻¹. scribd.com

The presence of different ligands can influence the vibrational frequencies of the entire complex. In a study of a bipyridine-based cobalt complex, the addition of a formate (B1220265) ligand caused a general red-shift of less than 20 cm⁻¹ for the vibrational modes associated with the bipyridine ligands. nsf.gov Raman spectroscopy is particularly useful for studying metal-ligand bonds, especially those with low vibrational frequencies that may be weak or inactive in the IR spectrum. libretexts.org The technique can provide detailed information on the composition, structure, and stability of these complexes. libretexts.org

Differentiation of Linkage Isomers

Vibrational spectroscopy is a key tool for distinguishing between linkage isomers, such as the nitro ([Co(NH₃)₅(NO₂)]²⁺) and nitrito ([Co(NH₃)₅(ONO)]²⁺) forms of pentaamminecobalt(III). pbworks.comwikipedia.org These isomers exhibit distinct infrared spectra due to the different coordination modes of the nitrite ligand. wikipedia.org

The nitro isomer, where the nitrite ligand is bound to cobalt through the nitrogen atom, shows characteristic absorption bands at approximately 1430 cm⁻¹ (asymmetric NO₂ stretch) and 825 cm⁻¹ (NO₂ deformation). wikipedia.orgwikiwand.com In contrast, the nitrito isomer, with the nitrite ligand coordinated through an oxygen atom, displays absorptions at around 1460 cm⁻¹ (N=O stretch) and 1065 cm⁻¹ (N-O stretch). wikipedia.orgwikiwand.com These clear differences in the vibrational frequencies provide a straightforward method for identifying each isomer. nih.govpbworks.com The interconversion between these isomers can be monitored by observing the changes in their respective IR spectra over time. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for Nitro and Nitrito Isomers of Pentaamminecobalt(III)

| Isomer | Coordination | ν(asym) or ν(N=O) (cm⁻¹) | ν(sym) or ν(N-O) (cm⁻¹) | δ(ONO) (cm⁻¹) |

| Nitro | Co-NO₂ | ~1430 wikipedia.orgwikiwand.com | ~825 wikipedia.orgwikiwand.com | |

| Nitrito | Co-ONO | ~1460 wikipedia.orgwikiwand.com | ~1065 wikipedia.orgwikiwand.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an essential technique for characterizing the electronic structure of pentaammineaquocobalt(III) and its derivatives. The absorption of UV and visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals, and these transitions are sensitive to the ligand field environment around the cobalt(III) center.

The UV-Vis spectrum of the hexaamminecobalt(III) ion, [Co(NH₃)₆]³⁺, shows two main absorption bands corresponding to d-d transitions. researchgate.net These are assigned as ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions, which are observed at approximately 473 nm and 337 nm, respectively. researchgate.net For the pentaammineaquocobalt(III) ion, [Co(NH₃)₅(H₂O)]³⁺, the replacement of one ammine ligand with a water molecule leads to a slight shift in these absorption maxima.

UV-Vis spectroscopy is particularly effective in distinguishing between linkage isomers. The nitro ([Co(NH₃)₅(NO₂)]²⁺) and nitrito ([Co(NH₃)₅(ONO)]²⁺) isomers have distinct colors and, consequently, different UV-Vis absorption spectra. nih.govwikipedia.org The nitro isomer is yellow, while the nitrito isomer is red. nih.gov This color difference is reflected in their absorption maxima. The nitro isomer exhibits absorbance maxima at approximately 457.5 nm, 325 nm, and 239 nm. wikipedia.orgwikiwand.com The nitrito isomer, on the other hand, has absorption maxima at around 486 nm, 330 nm, and 220 nm. wikipedia.orgwikiwand.com The kinetics of the isomerization from the nitrito to the nitro form can be conveniently followed by monitoring the change in absorbance at a wavelength where the two isomers have significantly different molar absorptivities. acs.orgscite.ai

Table 2: UV-Vis Absorption Maxima for Pentaamminecobalt(III) Complexes

| Complex | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |

| [Co(NH₃)₅(NO₂)]²⁺ (nitro) | 457.5 wikipedia.orgwikiwand.com | 325 wikipedia.orgwikiwand.com | 239 wikipedia.orgwikiwand.com |

| [Co(NH₃)₅(ONO)]²⁺ (nitrito) | 486 wikipedia.orgwikiwand.com | 330 wikipedia.orgwikiwand.com | 220 wikipedia.orgwikiwand.com |

| [Co(NH₃)₆]³⁺ | 473 researchgate.net | 337 researchgate.net |

The electronic spectra can also be used to study the binding of other ligands. For example, the interaction of the pentaammineazidocobalt(III) cation, [Co(NH₃)₅N₃]²⁺, with the permanganate (B83412) anion has been investigated using UV-visible titrations. semanticscholar.org

Electronic Transitions and Ligand Field Theory

The electronic spectrum of the pentaammineaquocobalt(III) ion, [Co(NH₃)₅(H₂O)]³⁺, in aqueous solution is characterized by two main absorption bands in the visible region. These bands arise from d-d electronic transitions of the cobalt(III) center, which has a d⁶ electron configuration in a low-spin octahedral ligand field.

According to Ligand Field Theory, the two observed transitions are assigned as:

¹A₁g → ¹T₁g

¹A₁g → ¹T₂g

The lower energy band, corresponding to the ¹A₁g → ¹T₁g transition, is typically observed around 490-505 nm. scribd.com The higher energy band, assigned to the ¹A₁g → ¹T₂g transition, appears at approximately 341-354 nm. scribd.comsemanticscholar.org The presence of these two bands is a hallmark of octahedral Co(III) complexes. semanticscholar.org The exact positions of these maxima can be influenced by the solvent and the specific counter-ions present in the salt.

| Complex | λmax 1 (nm) (¹A₁g → ¹T₁g) | λmax 2 (nm) (¹A₁g → ¹T₂g) | Reference |

| [Co(NH₃)₅(H₂O)]³⁺ | 505 | 354 | scribd.com |

| [Co(NH₃)₆]³⁺ | 475 | 340 | scribd.com |

| [Co(NH₃)₅Cl]²⁺ | 550 | Not specified | mit.edu |

The ligand field splitting parameter, Δo (or 10Dq), can be calculated from the energy of the ¹A₁g → ¹T₁g transition. The relative energies of these transitions provide insight into the strength of the ligand field created by the ammonia (B1221849) and water ligands.

Monitoring Reaction Kinetics and Equilibria

UV-Visible spectrophotometry is a primary tool for monitoring the kinetics and equilibria of reactions involving the pentaammineaquocobalt(III) ion. The distinct electronic spectra of the reactant and product complexes allow for the continuous tracking of concentration changes over time.

A prominent example is the aquation of halopentaamminecobalt(III) complexes, such as [Co(NH₃)₅Cl]²⁺, to form [Co(NH₃)₅(H₂O)]³⁺. mit.edumit.edu The conversion is marked by a noticeable color change from purplish-pink to a more orange-pink hue, corresponding to a shift in the maximum absorption wavelength (λmax) to higher energies. mit.edu By monitoring the change in absorbance at a specific wavelength, typically one where the difference in molar absorptivity between the reactant and product is large (e.g., 550 nm for the aquation of [Co(NH₃)₅Cl]²⁺), the rate of the reaction can be determined. mit.edu

The pseudo-first-order rate constant (k) for such aquation reactions can be calculated from the time-dependent absorbance data. mit.edu Furthermore, studying the reaction at various temperatures allows for the determination of activation parameters, such as the activation energy, which provides deeper insights into the reaction mechanism. mit.edu

Similarly, anation reactions, where the coordinated water molecule in [Co(NH₃)₅(H₂O)]³⁺ is replaced by an anion, can be followed kinetically. For instance, the anation by succinic acid and its anions has been studied, revealing a multi-pathway kinetic process that depends on the protonation state of the incoming ligand. researchgate.net The observed pseudo-first-order rate constant in such cases is often a composite of several rate and equilibrium constants. researchgate.net

| Reaction | Conditions | Rate Constant (k) | Activation Parameters | Reference |

| Aquation of [Co(NH₃)₅Cl]²⁺ | 25 °C, I = 0.1 M | Not specified | ΔV* = -10.6 cm³/mol | cdnsciencepub.com |

| Aquation of [Co(NH₃)₅Br]²⁺ | 25 °C, I = 0.1 M | Not specified | ΔV* = -9.2 cm³/mol | cdnsciencepub.com |

| Anation of [Co(NH₃)₅(H₂O)]³⁺ by H-succinate | 60 °C, I = 0.3 M | k₁ = (5.2 ± 0.5) x 10⁻⁵ s⁻¹ | ΔH‡ = 25.1 ± 1.2 kcal/mol, ΔS‡ = 1 ± 4 cal/deg·mol | researchgate.net |

| Anation of [Co(NH₃)₅(H₂O)]³⁺ by succinate (B1194679) | 60 °C, I = 0.3 M | k₂ = (7.6 ± 0.3) x 10⁻⁵ s⁻¹ | ΔH‡ = 20.3 ± 2.8 kcal/mol, ΔS‡ = -16 ± 9 cal/deg·mol | researchgate.net |

Isosbestic Points Analysis in Solution

The presence of isosbestic points in a series of time-dependent UV-visible spectra provides strong evidence for a clean conversion of one absorbing species into another without the accumulation of significant amounts of intermediate species. mit.eduutsunomiya-u.ac.jp An isosbestic point is a specific wavelength at which the molar absorptivity of the reactant and the product are equal. scirp.org Consequently, the total absorbance of the solution at this wavelength remains constant throughout the reaction. mit.edu

In studies of the aquation of [Co(NH₃)₅Cl]²⁺ to [Co(NH₃)₅(H₂O)]³⁺, the observation of well-defined isosbestic points indicates a direct transformation between these two complexes. mit.edumit.edu This is characteristic of a simple reaction where only two colored species, the reactant and the product, are present in appreciable concentrations in the solution at any given time. mit.edupsu.edu The appearance of these points simplifies kinetic analysis and reinforces the proposed reaction mechanism. psu.edu The location of these isosbestic points is a characteristic feature of the specific reaction system.

Electron Spectroscopy for Chemical Analysis (ESCA)

Differential Scanning Calorimetry (DSC) for Thermal Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials, including coordination compounds like pentaammineaquocobalt(III) and its derivatives. researchgate.net DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of thermal events such as phase transitions, dehydration, decomposition, and isomerization. researchgate.netd-nb.info

For instance, the thermal decomposition of Co(NH₃)₅(H₂O)₃ has been studied using thermal analysis (TG/DTA), a technique closely related to DSC. nih.gov These studies show that the complex decomposes at a relatively low temperature (175 °C) to form Co₃O₄ nanoparticles. nih.gov The thermal decomposition of other cobalt ammine complexes, such as [Co(NH₃)₆]Cl₃ and [Co(NH₃)₅Cl]Cl₂, has also been investigated, often revealing multi-stage decomposition processes. acs.orgresearchgate.net The nature of the counter-ion and the surrounding atmosphere (e.g., air or inert) can significantly influence the decomposition pathway and the final products. researchgate.netmdpi.com

In the context of pentaammineaquocobalt(III), DSC can be used to study solid-state reactions, such as the deaquation-anation process where the coordinated water molecule is lost and a counter-ion enters the coordination sphere. lew.ro

Thermodynamic Parameters of Isomerization

While direct DSC studies on the isomerization of pentaammineaquocobalt(III) are not detailed in the provided results, extensive research on the linkage isomerization of the closely related [Co(NH₃)₅(ONO)]Cl₂ (nitrito) to [Co(NH₃)₅(NO₂)]Cl₂ (nitro) demonstrates the utility of DSC in determining thermodynamic parameters. researchgate.netcolab.ws

In these studies, the DSC curves show exothermic or endothermic peaks corresponding to the isomerization process. researchgate.net By integrating the area under these peaks, the enthalpy change (ΔH°) of the isomerization can be calculated. For the nitrito-to-nitro isomerization, the reaction is exothermic. researchgate.netcolab.ws Researchers have found that this isomerization is an equilibrium process in the solid state. researchgate.netcolab.ws By studying the isomerization of both the pure nitrito and pure nitro isomers to the equilibrium state, the total enthalpy change for the complete conversion can be determined. researchgate.netcolab.ws

For the [Co(NH₃)₅(ONO)]Cl₂ ⇌ [Co(NH₃)₅(NO₂)]Cl₂ system, the following thermodynamic parameters have been estimated at 60°C:

Total Enthalpy Change (ΔH°): -5.66 (±0.20) kJ/mol researchgate.netcolab.ws

Equilibrium Constant (K): 7.72 (±0.8) researchgate.netcolab.ws

Gibbs Free Energy Change (ΔG°): -5.54 (±0.20) kJ/mol researchgate.netcolab.ws

Entropy Change (ΔS°): -0.36 (±0.80) J/K·mol researchgate.netcolab.ws

These data indicate that the nitro isomer is thermodynamically more stable than the nitrito isomer. The nature of the counter-ion has been shown to affect the thermodynamic parameters of the isomerization reaction. researchgate.net

Kinetic Parameters from Non-Isothermal DSC Data

Non-isothermal DSC, where the sample is heated at a constant rate, can be used to determine the kinetic parameters of solid-state reactions, such as activation energy (Ea), pre-exponential factor, and the reaction model. researchgate.net Methods like the Kissinger method are often employed for this purpose. researchgate.net

For the solid-state linkage isomerization of nitrito- and nitropentaamminecobalt(III) chloride, an initial rate method was developed to determine kinetic parameters from non-isothermal DSC data. researchgate.netcolab.ws The study found that both the forward (nitrito to nitro) and reverse reactions follow first-order kinetics. researchgate.netcolab.ws

| Reaction Path | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/K·mol) | Reference |

| Nitrito → Nitro | 103 (±3) | -6 (±1) | researchgate.netcolab.ws |

| Nitro → Nitrito | 108 (±5) | -3 (±1) | researchgate.netcolab.ws |

The high activation energies suggest a significant energy barrier for the isomerization in the solid state. The small and negative activation entropies for both directions support an intramolecular mechanism, possibly involving the formation of a seven-coordinate transition state. researchgate.netcolab.ws The rate of interconversion for different salts was found to decrease in the series Cl⁻ > Br⁻ > PF₆⁻ > I⁻, highlighting the influence of the crystal lattice environment on the reaction kinetics. researchgate.net

Other Characterization Methods

Melting Point Determination

The determination of a precise melting point for pentaammineaquocobalt(III) and its derivatives is often complicated by the thermal instability of these coordination complexes. Instead of a sharp transition from a solid to a liquid state, these compounds typically undergo decomposition at elevated temperatures. This decomposition is a key characteristic and is often studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Research into the thermal behavior of cobalt(III) ammine complexes indicates that the decomposition process can be influenced by several factors, including the nature of the counter-ion and the coordinated ligands. For instance, studies on related compounds such as chloropentaamminecobalt(III) chloride show that it undergoes decomposition with the loss of ammonia at high temperatures. One study reported decomposition beginning above 150°C, while another observed a decomposition range of 301.8-303.8°C for a compound believed to be pentaammineaquocobalt(III) chloride.

The thermal behavior of derivatives of the pentaamminecobalt(III) cation is a subject of detailed study, particularly the linkage isomers pentaamminenitritocobalt(III) and pentaamminenitrocobalt(III). Thermal analysis of these isomers reveals that they undergo solid-state isomerization at elevated temperatures before eventual decomposition. For example, the nitrito isomer, [Co(NH₃)₅(ONO)]Cl₂, can convert to the more stable nitro isomer, [Co(NH₃)₅(NO₂)]Cl₂, upon heating. wikipedia.org This isomerization process is an important thermal characteristic and occurs in a temperature range where melting would typically be expected. The interconversion is reported to accelerate above 65°C and reaches an equilibrium state at approximately 155°C. colab.ws

The following table summarizes the observed thermal events for several pentaamminecobalt(III) derivatives, highlighting that decomposition temperatures or isomerization ranges are more commonly reported than true melting points.

| Compound | Thermal Event | Temperature (°C) |

| Chloropentaamminecobalt(III) chloride | Decomposition with loss of ammonia | >150 |

| Pentaammineaquocobalt(III) chloride | Decomposition | 301.8-303.8 |

| Pentaamminenitritocobalt(III) chloride | Isomerization to nitro form (accelerated) | >65 |

| Pentaamminenitritocobalt(III) chloride | Isomerization to equilibrium state | ~155 |

Coordination Isomerism in Pentaamminecobalt Iii Systems: Focus on Linkage Isomerism

Linkage Isomerism in Nitrito-Nitro Pentaamminecobalt(III)

Linkage isomerism in the pentaamminecobalt(III) system is prominently observed with the nitrite (B80452) ligand (NO₂⁻), which can coordinate to the cobalt center through either the nitrogen atom, forming the nitro isomer, or through an oxygen atom, resulting in the nitrito isomer. wikipedia.org The resulting complexes, [Co(NH₃)₅(NO₂)]²⁺ (nitro) and [Co(NH₃)₅(ONO)]²⁺ (nitrito), share the same chemical formula but exhibit distinct physical and chemical properties. wikipedia.orgwikipedia.org The nitrito isomer is generally less stable and tends to convert to the more stable nitro form. psu.edursc.org

The discovery of linkage isomerism is credited to Sophus Mads Jørgensen, who first described the nitrito and nitro isomers of pentaamminecobalt(III) chloride. wikipedia.orgrsc.org Although the existence of these two differently colored compounds, the red nitrito and the yellow nitro isomer, was known from the late 1800s, the structural difference between them was not fully understood and explained until 1907. wikipedia.org This discovery was a landmark in coordination chemistry, as it introduced the concept of ambidentate ligands and the resulting possibility of linkage isomerism. The nitrito/nitro pentaamminecobalt(III) system has since become a textbook example to illustrate this type of isomerism. Further studies revealed that the red nitrito isomer could be converted to the yellow nitro isomer upon exposure to UV irradiation. wikipedia.org

The N-bonded (nitro) and O-bonded (nitrito) isomers of pentaamminecobalt(III) can be distinguished by several spectroscopic techniques, most notably UV-Vis and infrared (IR) spectroscopy. wikipedia.orgruc.dk

UV-Vis Spectroscopy: The two isomers exhibit different colors, which is a direct consequence of their distinct absorption spectra in the visible range. rsc.org The nitro isomer, which is yellow, has absorption maxima at approximately 457.5 nm, 325 nm, and 239 nm. wikipedia.org In contrast, the red nitrito isomer shows absorption maxima at around 486 nm, 330 nm, and 220 nm. wikipedia.org The difference in the d-d absorption band wavelength reflects the stronger ligand field strength (higher Dq value) of the N-bonded nitro ligand compared to the O-bonded nitrito ligand. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy provides a definitive method to distinguish between the two isomers by identifying the vibrational frequencies of the Co-NO₂ and Co-ONO moieties. ruc.dk The key differences in their IR spectra are summarized in the table below.

| Vibrational Mode | Nitrito Isomer ([Co(NH₃)₅(ONO)]²⁺) (cm⁻¹) | Nitro Isomer ([Co(NH₃)₅(NO₂)]²⁺) (cm⁻¹) |

|---|---|---|

| Co-O/N Stretch related | 1065 | - |

| N=O Stretch | 1460 | - |

| NO₂ Asymmetric Stretch | - | 1430 |

| NO₂ Bending | - | 825 |

This table is based on data from multiple sources. wikipedia.orgruc.dk

In solution, the nitrito isomer of pentaamminecobalt(III) undergoes a spontaneous isomerization to the more thermodynamically stable nitro isomer. wikipedia.org This conversion has been extensively studied and is known to be an intramolecular process. rsc.orglookchem.com Isotopic labeling studies using ¹⁸O have confirmed that the isomerization occurs without the exchange of oxygen atoms with the solvent or other species in the solution. rsc.orglookchem.com

The rate of this isomerization can be influenced by several factors, including the solvent and the presence of a base. researchgate.netnih.gov The reaction is subject to base catalysis, proceeding through a conjugate base mechanism. psu.eduacs.org The rate of isomerization is independent of the concentration of free nitrite ions, further supporting an intramolecular mechanism. lookchem.com The activation volumes for the isomerization of [M(NH₃)₅(ONO)]²⁺ (where M = Co, Rh, Ir) are negative, which is consistent with an intramolecular process involving a more compact transition state. rsc.org For the cobalt(III) complex, the activation volume for the spontaneous isomerization is approximately -6.7 cm³/mol. rsc.org

Theoretical studies suggest that the isomerization may proceed through a transition state where the nitrite ligand is bonded to the cobalt center through both the nitrogen and one of the oxygen atoms, forming a three-membered ring. rsc.org

The linkage isomerization from the nitrito to the nitro form also occurs in the solid state. lookchem.com This solid-state transformation has been investigated using various techniques, including differential scanning calorimetry (DSC) and X-ray diffraction. researchgate.netresearchgate.net The study of solid-state isomerization provides insights into the intrinsic nature of the process without the influence of solvent molecules.

Numerous studies have concluded that the solid-state isomerization of nitritopentaamminecobalt(III) is an intramolecular process. lookchem.comnih.govresearchgate.net This means the rearrangement of the ligand's bonding occurs within a single complex ion, without the ligand detaching from the cobalt center. The negative activation entropy values obtained from kinetic studies of the solid-state reaction support an associative mechanism with a seven-coordinate transition state. researchgate.netiaea.orgcolab.ws Theoretical calculations have further explored potential reaction pathways, suggesting a transition state where the NO₂ group is in an η² coordination, bonding through both the nitrogen and an oxygen atom. researchgate.net

The nature of the counterion in the crystal lattice has a significant effect on both the kinetics and thermodynamics of the solid-state linkage isomerization. researchgate.netresearchgate.netiaea.orgosti.gov While the nitro isomer is consistently more stable than the nitrito isomer, the choice of counterion can influence the equilibrium position and the rate of interconversion. researchgate.netiaea.orgosti.govresearchgate.net

Studies using differential scanning calorimetry (DSC) on salts with different counterions (Cl⁻, Br⁻, I⁻, PF₆⁻) have provided quantitative data on these effects. iaea.orgosti.gov

Thermodynamic Effects: The equilibrium constant (K), representing the molar ratio of the nitro to the nitrito isomer at equilibrium, is affected by the counterion. The trend for the equilibrium constant is as follows:

This indicates that the stability of the nitro isomer relative to the nitrito isomer is enhanced with larger, more polarizable anions like iodide. researchgate.netosti.govresearchgate.net

Kinetic Effects: The rate of interconversion between the two isomers is also dependent on the counterion. The rate of isomerization for different salts decreases in the following order:

This suggests that smaller, less polarizable anions like chloride facilitate a faster isomerization rate. researchgate.netosti.govresearchgate.net The kinetic parameters are influenced by factors such as the crystal packing and hydrogen bonding interactions between the counterions and the ammine ligands. researchgate.net

The following table summarizes the kinetic data for the solid-state isomerization of [Co(NH₃)₅(ONO)]X₂ to [Co(NH₃)₅(NO₂)]X₂ for different counterions.

| Counterion (X) | Activation Energy (Ea) (kJ/mol) | Frequency Factor (ln A) |

|---|---|---|

| Cl⁻ | 146 | 39.1 |

| Br⁻ | 160 | 42.5 |

| I⁻ | 177 | 45.8 |

| PF₆⁻ | 174 | 46.1 |

Data sourced from studies on solid-state thermal interconversion. osti.gov

Solid-State Isomerization Dynamics

Influence of Crystal Structure and Reaction Cavity

The type of crystal structure can have a profound effect on the kinetics and mechanism of a solid-state reaction. researchgate.net For instance, different polymorphs of [Co(NH₃)₅NO₂]I₂ exhibit markedly different kinetics for linkage isomerization. researchgate.net This phenomenon is interpreted in terms of the reaction cavity, considering the free space around the nitro ligand, its interactions with the crystalline environment, and the volume changes and structural strain that arise during isomerization. researchgate.net

The counterion plays a crucial role in defining the crystal structure and, consequently, the reaction cavity. Studies on [Co(NH₃)₅NO₂]X₂ and [Co(NH₃)₅ONO]X₂ complexes (where X = Cl⁻, Br⁻, I⁻, PF₆⁻) have shown that changing the counterion affects the thermodynamic parameters of the isomerization reaction. iaea.orgosti.gov The rate of interconversion for different salts of both the nitro and nitrito isomers was found to decrease in the series Cl⁻ > Br⁻ > PF₆⁻ > I⁻. iaea.orgosti.gov This difference is attributed to the varying volume changes that occur during the linkage isomerization for each salt. researchgate.net Salts with I⁻ and PF₆⁻ ions experience more significant crystal structure changes compared to those with Cl⁻ and Br⁻. researchgate.net

Furthermore, hydrogen bonding between the counterions and the ammine ligands is an important factor in the interconversion process for both nitro- and nitrito-pentaamminecobalt(III) salts. researchgate.net The reaction cavity concept has also been used to explain the photochemical reactivity of these complexes. For a photochemical linkage isomerization to occur, there must be sufficient free space within the crystal to accommodate the new isomer. iucr.org The size of the reaction cavity is a crucial parameter in determining the potential for photoswitching in these materials. rsc.orgresearchgate.net For example, in one photoswitchable cobalt(III) complex, the nitro group with the largest reaction cavity (almost 30 ų) showed the greatest potential for isomerization. rsc.orgresearchgate.net

Thermal Isomerization Processes

The thermal isomerization between the nitrito ([Co(NH₃)₅(ONO)]²⁺) and nitro ([Co(NH₃)₅(NO₂)]²⁺) isomers of pentaamminecobalt(III) is a well-documented phenomenon that occurs both in the solid state and in solution. lookchem.com This process involves the intramolecular rearrangement of the nitrite ligand, converting from an O-linkage to a more stable N-linkage. lookchem.comnih.gov

Forward (Nitrito to Nitro) and Reverse Reactions

The forward reaction, the conversion of the nitrito isomer to the nitro isomer, is a spontaneous process that can be accelerated by heating. researchgate.netresearchgate.net In the solid state, this isomerization is a first-order reaction. acs.orgut.ac.ir The rate of this reaction is influenced by the counterion present in the crystal lattice. ijcce.ac.ir For instance, the rate of isomerization for [Co(NH₃)₅ONO]X₂ salts in the solid state decreases in the order X = Cl⁻, Br⁻, I⁻. ijcce.ac.ir The reaction can be followed using techniques like infrared (IR) spectroscopy, where the disappearance of bands characteristic of the nitrito ligand and the appearance of bands for the nitro ligand are monitored. acs.orgut.ac.ir

The reverse reaction, the conversion of the nitro isomer to the nitrito isomer, is not typically observed as a spontaneous thermal process due to the greater thermodynamic stability of the nitro form. iaea.orgosti.govresearchgate.net However, the existence of a thermal equilibrium implies that the reverse reaction does occur, albeit to a much lesser extent. The thermal interconversion in the solid state leads to an equilibrium where the nitro isomer is the major component and the nitrito isomer is the minor one. researchgate.net

The mechanism of the thermal nitrito-to-nitro isomerization is considered to be intramolecular. lookchem.com This has been confirmed by isotopic labeling studies, which showed no exchange of oxygen atoms with the solvent or with free nitrite ions during the isomerization. lookchem.com

Equilibrium Studies and Equilibrium Constants

Equilibrium between the nitrito and nitro isomers of pentaamminecobalt(III) can be established, particularly in the solid state at elevated temperatures. researchgate.net Differential scanning calorimetry (DSC) has been a valuable tool for studying this equilibrium. iaea.orgosti.govresearchgate.net The isomerization of pure samples of both isomers leads to a stable equilibrium state. researchgate.net

The equilibrium constant (K), representing the ratio of the nitro isomer to the nitrito isomer at equilibrium, is influenced by the counterion. iaea.orgosti.govresearchgate.netresearchgate.net For the solid-state thermal interconversion of [Co(NH₃)₅NO₂]X₂ and [Co(NH₃)₅ONO]X₂ complexes, the equilibrium constant (nitro to nitrito molar ratio) increases in the series Cl⁻ ≈ Br⁻ < PF₆⁻ < I⁻. iaea.orgosti.govresearchgate.netresearchgate.net

Thermodynamic parameters for the isomerization have been determined from these equilibrium studies. For the isomerization of solid [Co(NH₃)₅(ONO)]Cl₂ to [Co(NH₃)₅(NO₂)]Cl₂, the enthalpy change (ΔH°) was calculated to be -5.66 (±0.20) kJmol⁻¹. researchgate.net At 60°C, the equilibrium constant (K) was found to be 7.72 (±0.8), the Gibbs free energy change (ΔG°) was -5.54 (±0.20) kJmol⁻¹, and the entropy change (ΔS°) was -0.36 (±0.80) JK⁻¹mol⁻¹. researchgate.net These values confirm that the nitro isomer is thermodynamically more stable than the nitrito isomer. iaea.orgosti.govresearchgate.net

The following table summarizes the thermodynamic data for the nitrito-to-nitro isomerization of [Co(NH₃)₅ONO]Cl₂ in the solid state:

| Parameter | Value |

| ΔH° | -5.66 (±0.20) kJmol⁻¹ |

| K (at 60°C) | 7.72 (±0.8) |

| ΔG° (at 60°C) | -5.54 (±0.20) kJmol⁻¹ |

| ΔS° (at 60°C) | -0.36 (±0.80) JK⁻¹mol⁻¹ |

Photoisomerization Phenomena

Linkage isomerization in pentaamminecobalt(III) complexes can also be induced by light, a process known as photoisomerization. This phenomenon allows for the conversion between the nitro and nitrito isomers under specific light conditions.

Nitro to Nitrito Photoisomerization

The conversion of the thermally stable nitro isomer ([Co(NH₃)₅(NO₂)]²⁺) to the less stable nitrito isomer ([Co(NH₃)₅(ONO)]²⁺) can be achieved through photochemical means. researchgate.netresearchgate.net This process typically occurs upon irradiation with UV or visible light. researchgate.netresearchgate.net The reaction is often carried out in the solid state, and in some cases, complete transformation to the nitrito form can be achieved at low temperatures. researchgate.net

The photochemical isomerization of [Co(NH₃)₅NO₂]Cl₂ to [Co(NH₃)₅ONO]Cl₂ in the solid state has been studied using IR spectroscopy. researchgate.net The reaction was found to be a first-order process with a rate constant (k) of 2.53 ± 0.05 × 10⁻⁴ s⁻¹, which is significantly faster than the spontaneous thermal nitrito-to-nitro isomerization. researchgate.net

The efficiency of this photoisomerization can be influenced by the crystalline environment, including the nature of the counterion. researchgate.net Changes in the counterion in the series 2Cl⁻, 2Br⁻, 2I⁻, Cl⁻NO₃⁻, and 2NO₃⁻ resulted in variations in the quantum yield of the nitro-to-nitrito photoisomerization. researchgate.net

Recent studies have focused on developing photoswitchable materials based on this principle. A simple trinitro cobalt complex was shown to be photoswitchable at room temperature, with irradiation at 470 nm inducing the nitro-to-endo-nitrito reaction, achieving a maximum conversion of approximately 55%. rsc.orgresearchgate.netnih.gov

Reverse Photoisomerization

While the nitro-to-nitrito conversion is the more commonly studied photoisomerization, evidence for the reverse process, from nitrito back to nitro, also exists. In some systems, the transformation can be optically triggered in both directions. rsc.orgresearchgate.net

For a photoswitchable trinitro cobalt complex, it was demonstrated that while 470 nm light induces the forward (nitro-to-nitrito) reaction, irradiation with light in the 570–660 nm range can trigger the reverse (nitrito-to-nitro) process. rsc.orgresearchgate.net This optical reversibility at room temperature is a significant finding for the development of molecular photoswitches. rsc.orgnih.gov

It is important to note that while thermal isomerization from nitrito to nitro is well-established, information about the possibility of a reverse photoisomerization from nitrito to nitro has historically been limited. researchgate.netresearchgate.net The discovery of optically reversible systems marks a significant advancement in the understanding and application of photoisomerization in these cobalt complexes.

Photo-Salient Effect

The photo-salient effect is a remarkable phenomenon where crystals, upon exposure to light, exhibit a sudden and forceful jump, sometimes leaping over distances hundreds or even thousands of times their own size. researchgate.net This dynamic mechanical response is a macroscopic expression of a rapid, light-induced structural change occurring at the molecular level within the crystal lattice. In the context of pentaamminecobalt(III) systems, this effect is prominently observed in certain linkage isomers, particularly in crystals of nitropentaamminecobalt(III) complexes.

When crystals of compounds like Co(NH3)5(NO2)Cl are irradiated with UV light, they can display this dramatic leaping behavior. researchgate.netnih.gov The underlying cause of this effect is the photo-induced linkage isomerization of the nitrite (NO₂) ligand. nih.gov The ligand, initially coordinated to the cobalt center via the nitrogen atom (the nitro isomer), absorbs light energy and rapidly rearranges to bond through an oxygen atom, forming the nitrito isomer (-ONO). buffalo.eduwikipedia.orgepfl.ch

This isomerization from the more stable nitro form to the metastable nitrito form introduces significant strain within the crystal lattice. nih.gov The nitrito isomer has a different size and shape compared to the nitro isomer, and its formation distorts the unit cell parameters of the crystal. manchester.ac.uk When a sufficient population of these metastable nitrito isomers is generated by the light, the accumulated internal strain is released abruptly, leading to the explosive mechanical event of the crystal jumping. researchgate.net The nitrito complex, [Co(NH3)5(ONO)]2+, is therefore considered a local source of the strains that trigger the photo-salient effect. nih.gov

Theoretical studies have been conducted to elucidate the mechanism of this nitro-to-nitrito isomerization. nih.govresearchgate.net Investigations using Density Functional Theory (DFT) on the [Co(NH3)5NO2]2+ cation have explored the potential energy surface for the isomerization process. These studies suggest that the reaction likely proceeds through a transient, intermediate state known as the endo-nitrito form. nih.govresearchgate.net The energy barrier for this transformation is a key factor in the process. One proposed pathway involves the nitro isomer transitioning through a state with an activation energy of approximately 38.16 kcal/mol to the endo-nitrito intermediate, which then converts to the final exo-nitrito product. researchgate.net

The stability of the different isomers and the feasibility of the isomerization are influenced by several factors, including intramolecular hydrogen bonds between the ammine ligands and the nitrite group, as well as the orientation of the nitrite ligand within the crystal structure. nih.govresearchgate.net The specific counter-ions present in the crystal lattice also play a role in the energetics of the isomerization and, consequently, in the observation of the photo-salient effect. researchgate.net

The photochemical isomerization reaction from the nitro to the nitrito form in the solid state has been studied using techniques such as infrared spectroscopy. For [Co(NH3)5(NO2)]Cl2, the reaction is observed to be first-order with a rate constant of approximately 2.53 x 10⁻⁴ s⁻¹, completing much faster than the spontaneous thermal conversion from nitrito back to nitro. researchgate.net The study of this effect provides valuable insights into how molecular-level photoreactions can be harnessed to generate macroscopic mechanical work, opening avenues for the development of photo-responsive molecular actuators and machines. researchgate.net

Table 1: Investigated Pentaamminecobalt(III) Complexes and their Photo-Salient Behavior

| Compound | Isomerization Studied | Photo-Salient Effect | Reference(s) |

| Co(NH3)5(NO2)Cl | Nitro → Nitrito | Observed | nih.gov, researchgate.net |

| [Co(NH3)5(NO2)]Cl2 | Nitro → Nitrito | Studied | researchgate.net, manchester.ac.uk |

| Co(NH3)5(ONO)Cl | Nitrito → Nitro | Source of strain | nih.gov |

| [Co(NH3)5(ONO)]Cl2 | Nitrito → Nitro | Studied | researchgate.net |

Table 2: Proposed Isomerization Pathway Energetics for [Co(NH3)5NO2]2+

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Reference(s) |

| nitro → endo-nitrito | TS1 | 38.16 | researchgate.net |

| endo-nitrito → exo-nitrito | TS2 | 9.68 | researchgate.net |

| nitro → exo-nitrito (direct) | TS3 | 41.76 | researchgate.net |

Reaction Mechanisms and Kinetics of Pentaammineaquocobalt Iii Complexes

Ligand Substitution Reactions

Ligand substitution reactions in pentaamminecobalt(III) complexes are crucial for the synthesis of various derivatives and for understanding their intrinsic reactivity. These processes can be broadly categorized into aquation (the replacement of a ligand by water) and anation (the replacement of the aqua ligand by an anion).

Aquation Reactions (Acid Hydrolysis)

Aquation, or acid hydrolysis, is a fundamental reaction of pentaamminecobalt(III) complexes where a ligand is replaced by a water molecule from the surrounding aqueous solution. The general form of this reaction for a complex [Co(NH₃)₅X]ⁿ⁺ is:

[Co(NH₃)₅X]ⁿ⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ + X⁽ⁿ⁻³⁾⁺

These reactions are typically studied under acidic conditions to prevent competing base hydrolysis pathways. libretexts.org

The rates of aquation reactions are significantly influenced by both temperature and pressure. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the principles of the Arrhenius equation. This dependence allows for the determination of activation parameters such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡).

Pressure also plays a critical role in elucidating the reaction mechanism. The effect of pressure on the reaction rate is quantified by the volume of activation (ΔV‡). Studies on the aquation of various [Co(NH₃)₅L]³⁺ complexes, where L is a neutral leaving group, have been conducted to determine these parameters. newcastle.edu.au

The volume of activation, ΔV‡, is a powerful tool for distinguishing between different substitution mechanisms. researchgate.net It represents the change in volume from the reactants to the transition state. A positive ΔV‡ suggests a dissociative mechanism, where bond breaking is dominant in the transition state, leading to an expansion in volume. Conversely, a negative ΔV‡ indicates an associative mechanism, where bond formation is more significant, resulting in a contraction in volume.

For the aquation of pentaamminecobalt(III) complexes with neutral leaving groups, the volumes of activation are typically small and positive, which is consistent with a dissociative interchange (Id) mechanism. researchgate.net However, for some systems, particularly those involving chromium(III) analogues, negative activation volumes are observed, suggesting an associative interchange (Ia) mechanism. researchgate.net This highlights the subtle electronic and steric factors that can influence the mechanistic pathway. For instance, in the aquation of cis- or trans-[Co(MeNH₂)(NH₃)₄(DMF)]³⁺, the ΔV‡ values are +4.0 and +14.0 cm³ mol⁻¹ respectively, indicating a dissociative shift. uq.edu.au

| Complex | Leaving Group (L) | ΔV‡ (cm³/mol) | Mechanism |

| cis-[Co(MeNH₂)(NH₃)₄(DMF)]³⁺ | DMF | +4.0 | Dissociative Shift |

| trans-[Co(MeNH₂)(NH₃)₄(DMF)]³⁺ | DMF | +14.0 | Dissociative Shift |

| cis-[CoL¹⁵(DMF)]³⁺ | DMF | +5.2 | Dissociative Shift |

| trans-[CoL¹⁵(DMF)]³⁺ | DMF | +16.5 | Dissociative Shift |

L¹⁵ represents a pentaamine macrocyclic ligand.

Ligand substitution reactions in octahedral complexes like pentaammineaquocobalt(III) are generally understood to proceed via interchange mechanisms, which can be either associative (Ia) or dissociative (Id). researchgate.net In an Ia mechanism, the incoming ligand begins to form a bond with the metal center before the leaving group has fully departed, leading to a transition state with an increased coordination number. In an Id mechanism, the bond to the leaving group is significantly weakened or broken before the new bond with the incoming ligand is formed, resulting in a transition state with a decreased coordination number. jamesfodor.comyoutube.com

For cobalt(III) pentaammine complexes, the bulk of evidence from activation volume studies points towards an Id mechanism for aquation reactions. researchgate.net The small positive values of ΔV‡ suggest that the expansion due to the stretching of the Co-L bond in the transition state is the dominant factor. This contrasts with analogous chromium(III) complexes, where an Ia mechanism is often proposed based on negative ΔV‡ values. researchgate.net

The nature of the leaving group (X) in [Co(NH₃)₅X]ⁿ⁺ complexes has a profound effect on the rate of aquation. The lability of the leaving group, or its ease of departure, is a key factor in determining the reaction rate, particularly in a dissociative mechanism. Generally, weaker bases and more sterically bulky ligands tend to be better leaving groups, leading to faster aquation rates.

Studies have shown that for a series of related pentaamine ligands, even subtle changes in the ligand framework can influence the Co-X bond length and, consequently, the rate of hydrolysis. researchgate.net While there is a modest correlation between the ground-state Co-L bond distances and the hydrolysis rates, it is clear that the stability of the transition state and the five-coordinate intermediate also plays a crucial role. researchgate.net

Anation Reactions

Anation reactions are the reverse of aquation, where a coordinated water molecule in [Co(NH₃)₅(H₂O)]³⁺ is replaced by an incoming anion (Y⁻):

[Co(NH₃)₅(H₂O)]³⁺ + Y⁻ ⇌ [Co(NH₃)₅Y]²⁺ + H₂O

The mechanism of anation reactions is often linked to the aquation mechanism through the principle of microscopic reversibility. For pentaammineaquocobalt(III), the anation process is generally considered to proceed through an ion-pairing pre-equilibrium, followed by an interchange step. researchgate.net

The incoming anion first forms an outer-sphere complex, or ion pair, with the positively charged cobalt complex. This is then followed by the rate-determining step where the anion enters the inner coordination sphere as the water molecule departs. The kinetics of anation by carboxylate ligands, for example, show a dependence on the concentration of the incoming ligand that is consistent with this ion-pairing mechanism. researchgate.net The rate-limiting step is believed to be the dissociation of the water molecule, which is consistent with an Id pathway. researchgate.net

Base-Catalyzed Hydrolysis (Conjugate Base Mechanism)

The hydrolysis of pentaammineaquocobalt(III) is significantly accelerated in the presence of a base, a phenomenon explained by the well-established Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. This pathway is distinct from the much slower acid hydrolysis and involves the deprotonation of one of the coordinated ammine ligands.

Intramolecular Conjugate-Base Mechanism

The Sₙ1CB mechanism proceeds through a two-step process. The first step is a rapid and reversible acid-base reaction where a hydroxide (B78521) ion abstracts a proton from one of the ammine ligands, forming an amido-conjugate base, [Co(NH₃)₄(NH₂)(H₂O)]²⁺ wikipedia.orgnih.gov.

Step 1: Formation of the Conjugate Base [Co(NH₃)₅(H₂O)]³⁺ + OH⁻ ⇌ [Co(NH₃)₄(NH₂)(H₂O)]²⁺ + H₂O

The second step is the rate-determining step, involving the slow, unimolecular dissociation of the aqua ligand from the conjugate base to form a five-coordinate intermediate, [Co(NH₃)₄(NH₂)]²⁺. This intermediate is highly reactive and is rapidly captured by a water molecule from the solvent to form the final hydroxo product, [Co(NH₃)₅(OH)]²⁺ nih.gov.

Step 2: Dissociation and Hydrolysis [Co(NH₃)₄(NH₂)(H₂O)]²⁺ → [Co(NH₃)₄(NH₂)]²⁺ + H₂O (slow) [Co(NH₃)₄(NH₂)]²⁺ + H₂O → [Co(NH₃)₅(OH)]²⁺ (fast)

The intramolecular nature of this mechanism is supported by isotopic labeling studies, which show that the oxygen atom in the final hydroxo product comes from the bulk solvent and not from the initial aqua ligand nih.gov.

Ligand Exchange Reactions

Ligand exchange in pentaammineaquocobalt(III) involves the substitution of the coordinated water molecule by other ligands. The kinetics and mechanisms of these reactions are highly dependent on the nature of the entering ligand and the reaction conditions.

Water Exchange Rates and Influencing Factors

The exchange of the coordinated water molecule with a water molecule from the bulk solvent is a fundamental reaction that provides insight into the intrinsic reactivity of the complex. For pentaammineaquocobalt(III), this exchange proceeds through a dissociative interchange (Iₐ) mechanism. In this mechanism, the bond between the cobalt center and the leaving water molecule is significantly stretched in the transition state, with little to no bond formation with the incoming water molecule researchgate.net.

The rate of water exchange is influenced by several factors, including the charge on the complex and the electronic configuration of the metal center. For octahedral aqua complexes, a higher positive charge on the metal ion generally leads to a slower rate of water exchange due to stronger electrostatic attraction between the metal and the ligand. The d⁶ electronic configuration of Co(III) in a low-spin octahedral environment results in a high ligand field stabilization energy (LFSE), which contributes to the kinetic inertness of the complex. Any deviation from the octahedral geometry in the transition state, as required by a dissociative pathway, leads to a significant loss of LFSE, resulting in a high activation energy and a slow rate of exchange.

The activation volume for the water exchange in [Co(NH₃)₅(H₂O)]³⁺ is positive, which is consistent with a dissociative mechanism where the transition state is expanded relative to the ground state rsc.org.

Exchange with Neutral Ligands (e.g., Triethylphosphate, Dimethylsulfoxide, Dimethylformamide, Pyridine)

The aqua ligand in pentaammineaquocobalt(III) can be replaced by various neutral ligands. The kinetics of these exchange reactions provide further evidence for the dissociative nature of substitutions at the Co(III) center.

Studies on the exchange of water with triethylphosphate (TEP) in [Co(NH₃)₅(H₂O)]³⁺ have shown the reaction to be unimolecular. This suggests that the rate-determining step is the dissociation of the water molecule, followed by the rapid coordination of TEP niscpr.res.in. Similarly, the displacement of the aqua ligand by pyridine and dimethylsulfoxide (DMSO) has been reported niscpr.res.in.

The general mechanism for the exchange with a neutral ligand (L) can be represented as follows:

[Co(NH₃)₅(H₂O)]³⁺ ⇌ [Co(NH₃)₅]³⁺ + H₂O (slow, rate-determining) [Co(NH₃)₅]³⁺ + L → [Co(NH₃)₅L]³⁺ (fast)

The rate of these reactions is largely independent of the concentration of the incoming neutral ligand, which is a hallmark of a dissociative mechanism. The following table summarizes kinetic data for the exchange of the aqua ligand with various neutral ligands.

| Entering Ligand | Solvent | Rate Constant (k) at 25°C (s⁻¹) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| Triethylphosphate (TEP) | TEP | 2.5 x 10⁻⁵ | 105 | +25 |

| Dimethylsulfoxide (DMSO) | TEP | - | - | - |

| Pyridine | TEP | - | - | - |

Electron Transfer Reactions

Electron transfer (ET) reactions are fundamental processes in the chemistry of pentaammineaquocobalt(III). These reactions involve the movement of an electron, often between the cobalt center and another chemical species, leading to a change in the oxidation state of the metal.

Induced electron transfer occurs when an external reagent, an oxidant, reacts with a ligand coordinated to the cobalt(III) center. This initial reaction triggers a subsequent, internal electron transfer from the now-modified ligand to the Co(III) ion, causing its reduction to Co(II).

Research on the oxidation of pentaamminecobalt(III) complexes containing α-hydroxy acid ligands by quinolinium dichromate (QDC) illustrates this process. The reaction is understood to proceed via a mechanism that involves a single electron transfer to the Cr(VI) in the oxidant, which is accompanied by decarboxylation and the breaking of a carbon-carbon bond within the ligand. This cascade induces an electron to transfer to the Co(III) center. nih.gov

Similarly, the oxidation of pentaamminecobalt(III) complexes with α-amino acid ligands by cerium(IV) in a micellar environment results in approximately 40% reduction of the Co(III) center to Co(II). The reaction stoichiometry shows that one mole of the glycinatocobalt(III) complex consumes 1.5 moles of Ce(IV). This process is proposed to involve a radical cation intermediate.

Photoinduced electron transfer represents another pathway. In systems where cobalt(III)-pyridine complexes are anchored to titanium dioxide (TiO₂) nanocrystals, UV irradiation facilitates an efficient interfacial electron transfer (IET) from the semiconductor's conduction band to the Co(III) center, yielding Co(II).

Table 1: Stoichiometry and Products in Ce(IV) Oxidation of Pentaammineglycinatocobalt(III)

| Reactant Ratio | % Co(II) Yield | % HCHO Yield | % Glyoxalatocobalt(III) Yield |

|---|

Data sourced from studies in a micellar medium.

Self-exchange electron transfer is a reaction where an electron moves between two metal complexes that are identical in composition but differ in oxidation state. For cobalt ammine systems, this is represented by the reaction:

[Co(NH₃)₅(H₂O)]³⁺ + [Co(NH₃)₅(H₂O)]²⁺ ⇌ [Co(NH₃)₅(H₂O)]²⁺ + [Co(NH₃)₅(H₂O)]³⁺

While direct studies on the pentaammineaquo system are specific, insights are gained from the closely related hexaamminecobalt(II/III) system. Atomistic simulations using path integral methods have been employed to model this reaction. These simulations calculate the outer sphere free energy barrier, which is the energy required to reorganize the solvent molecules around the reacting complexes to facilitate electron transfer. The calculated reaction rates from these models are in good agreement with experimentally measured values, validating the theoretical approach.

Studies on more complex model systems, such as heptanuclear cobalt clusters, also shed light on the factors influencing the self-exchange rate. For instance, the presence of certain anions can significantly slow the electron transfer, suggesting a mechanism that is accelerated by the dissociation of the anion from the oxidized cluster. These findings are relevant for understanding the behavior of Co(III)/Co(II) aqua/ammine systems in various chemical environments.

Electrophilic Attack on Coordinated Ligands

In these reactions, an electrophile (an electron-seeking species) attacks a ligand that is coordinated to the cobalt(III) ion. The metal center can influence the reactivity of the ligand, making such attacks possible.

The decarboxylation of a coordinated carbonate ligand ([Co(NH₃)₅(CO₃)]⁺) involves the loss of carbon dioxide (CO₂). This reaction is typically acid-catalyzed. The mechanism involves the protonation of the oxygen atom of the carbonate ligand that is not bonded to the cobalt. This protonation facilitates the cleavage of the carbon-oxygen bond, leading to the formation of the pentaammineaquocobalt(III) ion and the release of CO₂.

The nitrite (B80452) ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (forming a "nitro" complex) or an oxygen atom (forming a "nitrito" complex). The pentaamminecobalt(III) system provides the first and most classic example of this phenomenon, known as linkage isomerism.

The nitrito isomer, [Co(NH₃)₅(ONO)]²⁺, is typically formed first as the kinetic product when [Co(NH₃)₅Cl]²⁺ reacts with sodium nitrite. This salmon-pink colored complex is metastable and will spontaneously isomerize to the more thermodynamically stable yellow nitro isomer, [Co(NH₃)₅(NO₂)]²⁺. This conversion can be accelerated by heating.

The isomerization process is intramolecular. The two isomers can be readily distinguished by their distinct spectroscopic properties.

Table 2: Spectroscopic Data for Nitro and Nitrito Linkage Isomers

| Isomer | Formula | UV-Vis λₘₐₓ (nm) | IR Absorption (cm⁻¹) |

|---|---|---|---|

| Nitrito | [Co(NH₃)₅(ONO)]²⁺ | 486, 330, 220 | 1460, 1065 |

Data compiled from spectroscopic analyses.

Theoretical studies have investigated the geometries and relative stabilities of these isomers, providing further insight into the isomerization mechanism. The rate of this isomerization is influenced by the other ligands present in the coordination sphere. For instance, replacing ammonia (B1221849) ligands with chelating amines can either accelerate or retard the reaction depending on their position.

Metal-Ion Promoted Hydrolysis of Chelated Esters

The Co(III) ion in complexes like pentaammineaquocobalt(III) can act as a Lewis acid, promoting the hydrolysis of organic functional groups, such as esters, in coordinated ligands. When an amino acid ester is chelated to the cobalt center (binding through both the amino group and the carbonyl oxygen of the ester), the Co(III) ion polarizes the carbonyl group. This polarization increases the positive charge on the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by a water molecule. This process occurs through a tetrahedral intermediate. The hydrolysis of chelated β-alanine isopropyl ester is a well-studied example of this phenomenon. This metal-ion promoted pathway results in a rate of hydrolysis that is substantially faster than that of the free, uncoordinated ester.

Kinetics and Anion Competition Studies

The substitution of the aqua ligand in pentaammineaquocobalt(III) by an entering anion, a process known as anation, has been extensively studied to understand the mechanism of ligand exchange in octahedral cobalt(III) complexes. These reactions are generally found to proceed via a dissociative interchange (Id) mechanism. This mechanism is characterized by a two-step process involving the formation of an outer-sphere complex, or ion pair, between the cobalt complex and the entering anion, followed by the rate-determining dissociation of the water molecule from the inner coordination sphere.

The general scheme for this mechanism can be represented as:

[Co(NH₃)₅(H₂O)]³⁺ + Xⁿ⁻ ⇌ {[Co(NH₃)₅(H₂O)]³⁺, Xⁿ⁻} (Fast Equilibrium, Kos) {[Co(NH₃)₅(H₂O)]³⁺, Xⁿ⁻} → [Co(NH₃)₅X]⁽³⁻ⁿ⁾⁺ + H₂O (Slow, ki)

Anion competition studies provide strong evidence for this dissociative pathway. When anation reactions are carried out in the presence of multiple, competing anions, the rate at which the pentaammineaquocobalt(III) complex is consumed remains largely unchanged. However, the product distribution—the relative amounts of the different substituted complexes formed—depends on the concentrations and the ion-pairing abilities of the competing anions. This indicates that the anions compete for the reactive intermediate generated after the rate-limiting departure of the water molecule.

A detailed study on the anation of [Co(NH₃)₅(H₂O)]³⁺ by succinic acid (H₂succ), the hydrogen succinate (B1194679) anion (Hsucc⁻), and the succinate dianion (succ²⁻) illustrates these principles. The kinetics were investigated over a range of temperatures, and the results demonstrated distinct pathways for the reaction with each species, all consistent with an ion-pairing mechanism. The rate-limiting water dissociation is the common underlying step.

Below is a table summarizing the kinetic data for the anation of pentaammineaquocobalt(III) by succinate species at 60°C.

| Reacting Species | Rate Constant | ΔH‡ (kcal/mol) | ΔS‡ (cal/deg·mol) |

| Succinic Acid (k₀) | (2.10 ± 0.04) x 10⁻⁵ M⁻¹s⁻¹ | 23.7 ± 0.5 | -9 ± 2 |

| H-succinate Ion-pair (k₁) | (5.2 ± 0.5) x 10⁻⁵ s⁻¹ | 25.1 ± 1.2 | 1 ± 4 |

| Succinate Ion-pair (k₂) | (7.6 ± 0.3) x 10⁻⁵ s⁻¹ | 20.3 ± 2.8 | -16 ± 9 |

This interactive data table provides kinetic parameters for the different reaction pathways in the anation of Pentaammineaquocobalt(III).

Oxygen-18 Exchange Studies

To further probe the reaction mechanism, particularly the rate-determining step, kinetic studies using isotopic tracers have been employed. Oxygen-18 (¹⁸O) exchange studies are especially powerful for directly measuring the rate of solvent water exchange, which is a fundamental reaction in the context of anation mechanisms.

The experiment involves dissolving the [Co(NH₃)₅(H₂O)]³⁺ complex in water enriched with the H₂¹⁸O isotope. At various time intervals, samples of the complex are isolated, and the extent of ¹⁸O incorporation into the coordination sphere is measured, typically using mass spectrometry.

The rate of this exchange reaction is given by:

Rate = kex * [[Co(NH₃)₅(H₂O)]³⁺]

where kex is the first-order rate constant for water exchange.

For a dissociative interchange (Id) mechanism, the rate of water exchange (kex) should be very similar to the limiting rate of anation (ki) observed at high anion concentrations. This is because both reactions share the same rate-determining step: the cleavage of the cobalt-water bond.

Studies on pentaammineaquocobalt(III) have confirmed that the exchange of the coordinated water molecule with the solvent is a very slow process. The half-life for this exchange is significantly long, on the order of more than a day at room temperature. This slow rate is consistent with cobalt(III) being a d⁶ low-spin center, which renders its complexes kinetically inert.

The comparison between the slow, directly measured rate of water exchange using ¹⁸O and the limiting rates of various anation reactions provides the most conclusive evidence for the dissociative nature of these substitution reactions. The data collectively indicate that the energy barrier is dominated by the breaking of the Co-OH₂ bond, with the identity of the incoming anion playing a secondary role, primarily through its influence on the stability of the outer-sphere ion pair.

Theoretical and Computational Chemistry Studies of Pentaamminecobalt Iii Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method for the computational study of cobalt(III) ammine complexes due to its favorable balance of accuracy and computational cost. DFT calculations have been successfully applied to predict a wide range of properties for these systems, from ground-state geometries to the energetics of reaction pathways.

The electronic structure of d⁶ Co(III) complexes, such as pentaammineaquocobalt(III), is characterized by a low-spin configuration in an octahedral ligand field, resulting in a diamagnetic ground state (¹A₁g symmetry in a true octahedral field). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the complex's reactivity and electronic transitions. DFT calculations help in quantifying the energies of these frontier orbitals and their composition in terms of metal and ligand orbitals.

Table 1: Representative DFT-Calculated Bond Lengths in Cobalt(III) Complexes

| Complex Fragment | Bond Type | Bond Length (Å) | Computational Level |

|---|---|---|---|

| [Co(N₄Samp)Cl]²⁺ | Co-N (amine) | 1.973 - 1.982 | DFT |

| [Co(LCNC)₂]⁺ | Co-N (amido) | 1.910 | DFT |

This table presents data from related cobalt(III) complexes to infer the expected geometric parameters for pentaammineaquocobalt(III).